molecular formula C23H16BrN3O6 B11686306 (5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11686306
M. Wt: 510.3 g/mol
InChI Key: QITRBMLCFHYLHH-WQRHYEAKSA-N
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Description

The compound (5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione is a complex organic molecule that features a combination of aromatic rings, furan, and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The initial steps often include the preparation of the furan and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce an amine derivative.

Scientific Research Applications

(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate compounds

Uniqueness

(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione: is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, providing distinct advantages in its applications.

Properties

Molecular Formula

C23H16BrN3O6

Molecular Weight

510.3 g/mol

IUPAC Name

(5Z)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H16BrN3O6/c1-12-7-13(2)9-15(8-12)26-22(29)18(21(28)25-23(26)30)11-16-4-6-20(33-16)17-5-3-14(27(31)32)10-19(17)24/h3-11H,1-2H3,(H,25,28,30)/b18-11-

InChI Key

QITRBMLCFHYLHH-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)C(=O)NC2=O)C

Origin of Product

United States

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